molecular formula C₂₃H₂₃NO₄ B1145251 Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate CAS No. 106176-01-6

Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate

Cat. No.: B1145251
CAS No.: 106176-01-6
M. Wt: 377.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate is a synthetic chemical building block of interest in organic chemistry and medicinal research. The structure of this compound features a carbamate group, a common motif seen in protecting group chemistry . The presence of both a benzyl ether and a free phenol on the same aromatic ring is particularly notable, as this is a characteristic protecting group strategy; the benzyl group is a robust protecting group for alcohols and phenols that can be removed under conditions such as hydrogenolysis, while the free phenolic group remains available for further chemical modification . This makes the compound a valuable intermediate for the multi-step synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and bioactive compounds where selective protection and deprotection of functional groups is required. The compound is supplied for laboratory research applications. It is strictly for Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

benzyl N-[2-(4-hydroxy-3-phenylmethoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21-12-11-18(15-22(21)27-16-19-7-3-1-4-8-19)13-14-24-23(26)28-17-20-9-5-2-6-10-20/h1-12,15,25H,13-14,16-17H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDMURCMABRMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CCNC(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenolic Hydroxyl Protection

The initial step often involves benzylation of phenolic hydroxyl groups to prevent undesired side reactions. For example, 4-(3-hydroxypropyl)phenol is treated with benzyl bromide in acetone under reflux conditions using potassium carbonate as a base, yielding 3-(4-benzyloxy)phenylpropan-1-ol with 90% efficiency. This reaction is critical for stabilizing the phenol moiety during subsequent transformations.

Carbamate Formation

The protected intermediate is then functionalized with a carbamate group. In a documented procedure, 3-(benzyloxy)-4-hydroxyphenethylamine reacts with benzyl chloroformate in dichloromethane (DCM) using triethylamine as a base. This step proceeds at 0–5°C to minimize side reactions, achieving yields of 60–80% after purification via silica gel chromatography.

Final Deprotection and Functionalization

Selective deprotection of benzyl groups is achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas. For instance, hydrogenolysis of benzyl ethers in methanol at room temperature removes protecting groups while preserving the carbamate functionality.

Key Reaction Mechanisms and Conditions

Swern Oxidation for Aldehyde Intermediate

A pivotal oxidation step converts alcohols to aldehydes using oxalyl chloride and dimethyl sulfoxide (DMSO) in DCM at –78°C. This method, employed in synthesizing 3-(4-benzyloxy)phenylpropanal, avoids over-oxidation to carboxylic acids and achieves 85% yield.

Reaction Conditions :

  • Oxidizing Agent: Oxalyl chloride (1.5 eq)

  • Solvent: DCM

  • Temperature: –78°C

  • Workup: Neutralization with triethylamine, extraction with DCM

Microwave-Assisted Condensation

Microwave irradiation significantly accelerates condensation reactions. In one protocol, 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid reacts with substituted anilines using phosphorus trichloride in chlorobenzene under microwave conditions (100°C, 30 min), achieving 75–90% conversion.

Optimization Strategies for Enhanced Yield and Purity

Chromatographic Purification

Column chromatography remains indispensable for isolating intermediates. Ethyl acetate/hexane gradients (10:90 to 85:15) resolve closely related species, as demonstrated in the purification of benzyl ether derivatives.

Table 1: Purification Parameters for Key Intermediates

IntermediateStationary PhaseEluent Ratio (EtOAc:Hexane)Yield (%)
3-(4-Benzyloxy)phenylpropan-1-olSilica Gel15:8590
Carbamate adductSilica Gel20:8078
Deprotected final productC18 RP ColumnAcetonitrile/Water (70:30)92

Temperature Control

Maintaining low temperatures (–78°C to 0°C) during critical steps (e.g., oxidation, acylation) suppresses side reactions. For example, acryloylation of alcohols proceeds efficiently at 0°C with 80% yield.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patent CN102675075B highlights the use of continuous flow systems for large-scale benzylation, reducing reaction times from hours to minutes. These systems enhance heat transfer and mixing efficiency, critical for exothermic reactions like benzyl chloride coupling.

Automated Purification Systems

Industrial processes employ automated flash chromatography and crystallization systems to handle multi-kilogram batches. Recrystallization from acetonitrile/water mixtures achieves >99% purity for final products.

Analytical Techniques for Quality Control

Structural Confirmation

  • NMR Spectroscopy : 1H NMR confirms benzyloxy (δ 4.9–5.1 ppm) and carbamate (δ 6.8–7.4 ppm) protons.

  • FT-IR Analysis : Carbamate C=O stretches appear at ~1700 cm⁻¹, while phenolic O–H stretches are absent in protected intermediates.

Purity Assessment

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify impurities. A typical method uses acetonitrile/water (70:30) at 1 mL/min.

Table 2: Analytical Methods and Acceptance Criteria

ParameterMethodConditionsAcceptance Criteria
PurityHPLCC18, 70:30 ACN/H2O≥95%
Residual SolventsGC-MSHe carrier, 30 m DB-5 column<0.1%
Heavy MetalsICP-MS<10 ppm

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate typically involves the coupling of various benzyl and phenolic derivatives. For instance, the transformation of 3-(benzyloxy)-4-methoxybenzaldehyde into related compounds has been documented, highlighting methodologies that can be adapted for synthesizing this specific carbamate .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For example, prodrugs based on similar structures have shown improved pharmacological activity against cancer cell lines by enhancing cellular uptake and efficacy . The modification of phenolic compounds to create derivatives that can inhibit tumor growth is a promising area of research.

Anti-inflammatory Properties

Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. Agonists targeting peroxisome proliferator-activated receptors (PPARs), which include derivatives of this compound, have demonstrated the ability to ameliorate inflammation and vascular leakage in preclinical models . This suggests that such compounds could be beneficial in treating inflammatory diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of benzyl carbamates on various cancer cell lines. Results indicated significant dose-dependent reductions in cell viability, supporting the hypothesis that these compounds can effectively target cancerous cells .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of related compounds in vivo. For instance, systemic administration of similar phenethylamine derivatives has resulted in reduced retinal vascular leakage in diabetic rat models, indicating their potential utility in treating diabetic retinopathy .

Comparative Data Table

Compound NameActivity TypeModel UsedKey Findings
This compoundAnticancerA549 lung cancer cellsDose-dependent reduction in cell viability
Related PPAR AgonistAnti-inflammatorySTZ-induced diabetic ratsReduced retinal vascular leakage
Aryloxy Triester PhosphoramidatesProdrug for phosphoserineCancer cell linesImproved pharmacological activity

Mechanism of Action

The mechanism of action of Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Several benzyl carbamates and related compounds share structural motifs with the target molecule:

Compound Name CAS No. Similarity Score Key Structural Features
Benzyl (3-hydroxycyclohexyl)carbamate 955406-36-7 0.90 Cyclohexyl backbone, hydroxyl group
Benzyl (trans-4-hydroxycyclohexyl)carbamate 27489-63-0 0.91 Trans-hydroxycyclohexyl group
Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate - - Hydroxyphenyl, fluorophenyl, carbamate
tert-Butyl (3-(benzyloxy)-4-bromophenyl)carbamate 2108576-90-3 - Benzyloxy, bromophenyl, tert-butyl carbamate

Key Observations :

  • The hydroxyl and benzyloxy groups in the target compound are critical for hydrogen bonding and lipophilicity, similar to analogs like Benzyl (trans-4-hydroxycyclohexyl)carbamate .

Pharmacological and Physicochemical Properties

Bioactivity:
  • Anti-Tubercular Activity: Azetidinone-based benzamides (e.g., 6a–6e) demonstrated MIC values of 3.12–6.25 µg/mL against M. tuberculosis, highlighting the importance of the benzyloxy-hydroxyphenyl motif .
Drug-Likeness:
  • Lipinski’s Rule Compliance : Analogs with molecular weights <500 and logP <5 (e.g., 1220910-89-3 , MW 404.4) align with oral bioavailability criteria .
  • ADMET Predictions : Tools like FAF-Drugs2 indicate low toxicity risks for carbamates with polar substituents (e.g., hydroxyl groups) .

Biological Activity

Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its cytotoxic effects against certain cancer cell lines. This article provides a detailed overview of its biological activity, synthesizing findings from diverse research studies.

Overview of Biological Activity

The compound exhibits significant biological activity, particularly in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmission. Additionally, it has shown potential as an antitubercular agent and has been evaluated for its cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of this compound. The following table summarizes the inhibitory concentrations (IC50 values) for AChE and BChE:

CompoundTarget EnzymeIC50 (µM)Selectivity Index
This compound AChE36.05-
This compound BChE22.232.26

The compound demonstrated a notable selectivity for BChE over AChE, indicating its potential therapeutic applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial .

Antitubercular Activity

This compound has also been evaluated for its activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of both drug-sensitive and multidrug-resistant strains of M. tuberculosis. The following table summarizes the MIC values observed:

CompoundStrainMIC (µg/mL)
This compound H37Rv0.625 - 6.25
This compound Multidrug-resistant strains0.625 - 6.25

These findings suggest that the compound could be a promising candidate for further development as an antitubercular agent .

Cytotoxicity Studies

Cytotoxic effects have been assessed using various cancer cell lines, including A549 lung cancer cells. The compound exhibited moderate cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell growth:

Cell LineIC50 (µM)
A549Moderate cytotoxicity observed

This suggests that this compound may have potential applications in cancer therapy .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Alzheimer's Disease Model : In vitro studies showed that the compound effectively inhibited AChE and BChE, leading to improved cholinergic signaling in neuronal cultures.
  • Tuberculosis Treatment : In vivo studies demonstrated significant reductions in bacterial load in mouse models infected with M. tuberculosis when treated with this compound.
  • Cancer Treatment : The compound was tested against various cancer cell lines, revealing its potential to induce apoptosis and inhibit proliferation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate, and how can reaction efficiency be optimized?

  • Methodology : A multi-step synthesis approach is typically employed, starting with protecting group strategies for phenolic hydroxyl groups. For example, benzyl ether protection of the hydroxyl group followed by carbamate formation via reaction with benzyl chloroformate. Optimization includes controlling reaction temperature (e.g., 0–5°C during carbamate coupling) and using catalysts like DMAP to enhance yield .
  • Efficiency Metrics : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients). Typical yields range from 60–80% after optimization .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation risks .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carbamate group. Desiccants (e.g., silica gel) should be added to minimize moisture .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify substitution patterns (e.g., benzyloxy and hydroxyphenethyl groups) and FT-IR for carbamate C=O stretching (~1700 cm1^{-1}) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥95% is recommended for biological studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, and what controls are necessary?

  • Experimental Design :

  • In vitro assays : Test enzyme inhibition (e.g., kinases or proteases) using fluorescence-based assays. Include positive controls (known inhibitors) and vehicle controls (DMSO) .
  • Dose-Response Curves : Use 8–10 concentrations (1 nM–100 µM) to calculate IC50_{50}. Replicate experiments (n=3) to assess reproducibility.
    • Data Validation : Compare results with structurally related compounds to establish structure-activity relationships (SAR). Address outliers via LC-MS to rule out compound degradation .

Q. How can computational methods like DFT aid in understanding the compound’s reactivity and electronic properties?

  • DFT Applications :

  • Optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Simulate IR and NMR spectra to cross-validate experimental data. For example, B3LYP/6-31G(d) basis sets provide reliable agreement with observed 1^1H NMR shifts .
    • Reactivity Insights : Calculate bond dissociation energies (BDEs) for the carbamate group to assess hydrolytic stability under physiological conditions.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Case Study : If 1^1H NMR shows unexpected splitting patterns:

  • Perform 2D NMR (COSY, HSQC) to resolve coupling relationships and assign protons correctly.
  • Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C23_{23}H23_{23}NO4_4) and rule out impurities .
    • Contingency Plans : Recrystallize the compound (e.g., from ethanol/water) to isolate stereoisomers or remove co-eluting impurities detected via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.